In-Depth Technical Guide: Synthesis of 1-(Pyridazin-4-yl)ethanone Oxime from 4-Acetylpyridazine
In-Depth Technical Guide: Synthesis of 1-(Pyridazin-4-yl)ethanone Oxime from 4-Acetylpyridazine
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 1-(pyridazin-4-yl)ethanone oxime from 4-acetylpyridazine. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines the chemical theory, detailed experimental procedures, safety precautions, and analytical characterization of the target compound. The synthesis involves the reaction of 4-acetylpyridazine with hydroxylamine hydrochloride in the presence of a base, a standard method for the formation of oximes from ketones.[1] This guide emphasizes the rationale behind the procedural steps, ensuring a reproducible and efficient synthesis.
Introduction
Pyridazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[2][3] These activities include, but are not limited to, antimicrobial, anti-inflammatory, anti-cancer, and cardiovascular effects.[4][5] The pyridazine nucleus serves as a versatile scaffold for the development of novel therapeutic agents.[6][7] The introduction of an oxime functional group can further enhance the biological profile of these molecules, making them valuable intermediates in drug discovery programs.[8][9]
This guide focuses on the synthesis of 1-(pyridazin-4-yl)ethanone oxime, a key intermediate for the elaboration into more complex pyridazine-containing compounds. The described synthesis is a nucleophilic addition-elimination reaction between 4-acetylpyridazine and hydroxylamine, a robust and widely applicable transformation in organic synthesis.[1][10]
Reaction Mechanism and Stoichiometry
The formation of an oxime from a ketone proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the oxime.[1][11]
Mechanistic Pathway
The reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid salt of hydroxylamine, thereby generating the free hydroxylamine nucleophile.
Caption: Reaction mechanism for oxime formation.
Stoichiometry and Reagent Roles
A slight excess of hydroxylamine hydrochloride and the base is often employed to ensure complete conversion of the starting ketone. The choice of base is critical; a weak base like sodium hydroxide or pyridine is suitable to deprotonate the hydroxylamine salt without promoting side reactions.[12]
| Reagent | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |
| 4-Acetylpyridazine | 122.12 | Starting Material | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | Oxime forming agent | 1.2 |
| Sodium Hydroxide | 40.00 | Base | 1.2 |
| Ethanol/Water | - | Solvent | - |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 1-(pyridazin-4-yl)ethanone oxime.
Materials and Equipment
-
4-Acetylpyridazine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water (e.g., 50 mL ethanol and 20 mL water). Stir the solution until the solid is completely dissolved.
-
Addition of Ketone: To the stirred solution, add 4-acetylpyridazine (1.0 equivalent) at room temperature.[12]
-
Basification: Prepare a solution of sodium hydroxide (1.2 equivalents) in a small amount of water. Add the NaOH solution dropwise to the reaction mixture. The pH of the solution should be monitored and adjusted to be slightly basic (pH 8-9).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux for a period of 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot (4-acetylpyridazine) indicates the completion of the reaction.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add cold deionized water to the reaction mixture to precipitate the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove any inorganic impurities.
-
Drying: Dry the obtained solid under vacuum to a constant weight.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 1-(pyridazin-4-yl)ethanone oxime. A reported melting point for the analogous (1E)-1-(4-pyridinyl)ethanone oxime is 156-157 °C, which can serve as a preliminary indicator of purity.[13]
Characterization
The structure and purity of the synthesized 1-(pyridazin-4-yl)ethanone oxime should be confirmed by various analytical techniques.
Physical Properties
| Property | Expected Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the pyridazine ring protons, the methyl group protons, and the oxime hydroxyl proton. The chemical shifts and coupling constants will be indicative of the product's structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals corresponding to all the carbon atoms in the molecule, including the C=N of the oxime group.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic C=N stretching vibration and a broad O-H stretching band for the oxime group. The carbonyl (C=O) peak of the starting material should be absent.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the synthesized compound. The expected molecular weight for C₇H₈N₂O is approximately 136.15 g/mol .[13]
Safety and Handling
-
4-Acetylpyridazine: Handle in a well-ventilated area. Avoid inhalation and contact with skin and eyes.
-
Hydroxylamine Hydrochloride: Corrosive and can cause skin and eye burns. It is also a potential skin sensitizer. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
All experimental work should be conducted in a fume hood. Ensure that appropriate safety measures are in place for handling and disposing of chemical waste according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. Inadequate amount of base. | Increase reaction time or temperature. Ensure the pH is slightly basic. |
| Low yield | Product loss during work-up or precipitation. | Optimize the precipitation step by using colder water or a different solvent system. Ensure complete transfer of solids during filtration. |
| Impure product | Presence of unreacted starting material or by-products. | Purify the product by recrystallization. Adjust the stoichiometry of the reagents. |
Conclusion
This technical guide provides a detailed and reliable protocol for the synthesis of 1-(pyridazin-4-yl)ethanone oxime from 4-acetylpyridazine. By following the outlined procedures and safety precautions, researchers can efficiently synthesize this valuable intermediate for further applications in drug discovery and development. The characterization techniques described will ensure the identity and purity of the final compound. The principles and methodologies presented are grounded in established organic chemistry and are intended to be a practical resource for scientists in the field.
References
- Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (2019). [Source URL not available]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]
-
Hydroxylammonium chloride. Sciencemadness Wiki. [Link]
-
New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed. [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
- Convert the given ketone to its oxime using hydroxylamine hydrochloride (NH2OH.HCl). [Source URL not available]
-
HYDROXYLAMINE HCL. Ataman Kimya. [Link]
-
The Estimation of Aldehydes, Ketones and Acetals by means of the Hydroxylamine Hydrochloride Method. RSC Publishing. [Link]
-
Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry. [Link]
-
Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. MDPI. [Link]
-
Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. [Link]
-
Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. [Link]
-
4-Acetylpyridine oxime. Organic Syntheses. [Link]
-
Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. ResearchGate. [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
(1E)-1-(4-pyridinyl)ethanone oxime. LookChem. [Link]
-
Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry. [Link]
- Green Approach for Synthesis of Oximes by Using N
-
One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI. [Link]
- Pyridazine Deriv
-
Copper/Amine-Catalyzed Condensation of Oxime Acetates and α,β-Unsaturated Aldehydes: A Multigram-Scale Synthesis of 2,4-Diphenylpyridine. Organic Syntheses. [Link]
Sources
- 1. Convert the given ketone to its oxime using hydroxylamine hydrochloride (.. [askfilo.com]
- 2. jocpr.com [jocpr.com]
- 3. rjptonline.org [rjptonline.org]
- 4. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemsynthesis.com [chemsynthesis.com]
